molecular formula C24H26BrN3O4 B13855799 (5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate

(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate

Cat. No.: B13855799
M. Wt: 500.4 g/mol
InChI Key: MRIQNPJPXMXYLA-UCWRBECXSA-N
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Description

(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate is a complex organic compound with the molecular formula C24H26BrN3O4 and a molecular weight of 500.39.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromonicotinate moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.

    Industry: Utilized in the identification of related substances in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Nicergoline: A related compound used in the treatment of cognitive disorders.

    Ergoline Derivatives: Compounds with similar indoloquinoline cores used in various therapeutic applications.

Properties

Molecular Formula

C24H26BrN3O4

Molecular Weight

500.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-5-hydroxy-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C24H26BrN3O4/c1-27-12-14(13-32-23(30)15-7-16(25)11-26-10-15)9-24(31-3)18-5-4-6-19-21(18)17(8-20(24)27)22(29)28(19)2/h4-7,10-11,14,20,29H,8-9,12-13H2,1-3H3/t14-,20-,24+/m1/s1

InChI Key

MRIQNPJPXMXYLA-UCWRBECXSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=C(N(C4=CC=CC2=C34)C)O)OC)COC(=O)C5=CC(=CN=C5)Br

Canonical SMILES

CN1CC(CC2(C1CC3=C(N(C4=CC=CC2=C34)C)O)OC)COC(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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